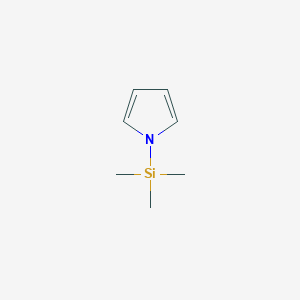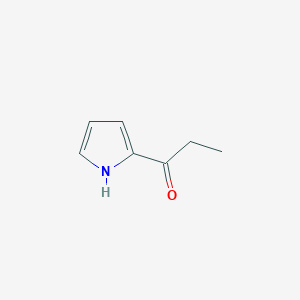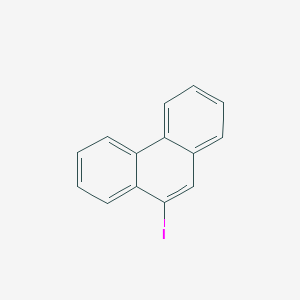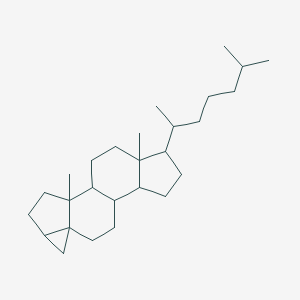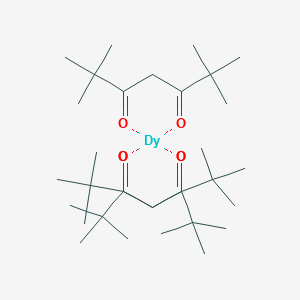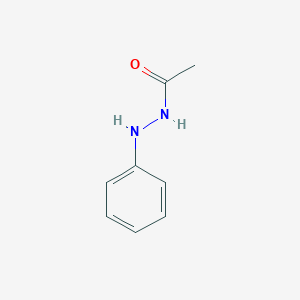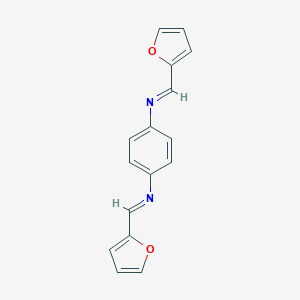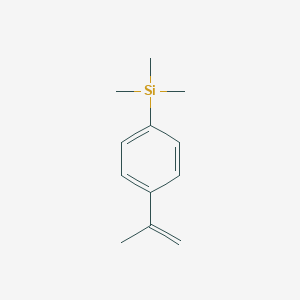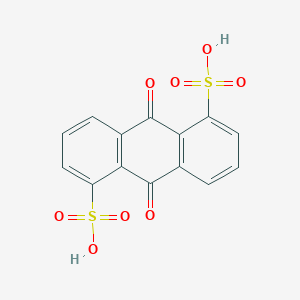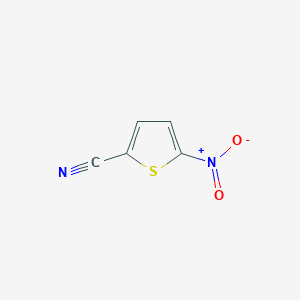![molecular formula C16H28O2Si B092967 Silane, trimethyl[(7-phenoxyheptyl)oxy]- CAS No. 16654-57-2](/img/structure/B92967.png)
Silane, trimethyl[(7-phenoxyheptyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl[(7-phenoxyheptyl)oxy]- is a chemical compound that has been gaining popularity in scientific research due to its unique properties. It is a silane coupling agent that is used to improve the adhesion between organic and inorganic materials. This compound has also been found to have potential applications in the field of nanotechnology and biomedicine.
Aplicaciones Científicas De Investigación
Silane, trimethyl[(7-phenoxyheptyl)oxy]- has been used in various scientific research applications. It has been found to be useful in the field of nanotechnology, where it is used as a surface modifier for nanoparticles. The compound improves the stability and dispersibility of nanoparticles, making them more suitable for use in various applications.
In biomedicine, silane, trimethyl[(7-phenoxyheptyl)oxy]- has been found to have potential applications in drug delivery systems. The compound can be used to modify the surface of drug-loaded nanoparticles, improving their stability and bioavailability. It has also been found to have antimicrobial properties, making it useful in the development of antibacterial coatings for medical devices.
Mecanismo De Acción
The mechanism of action of silane, trimethyl[(7-phenoxyheptyl)oxy]- is not well understood. However, it is believed that the compound works by forming covalent bonds with both organic and inorganic materials, improving their adhesion. The compound is also believed to have surfactant properties, which may contribute to its ability to improve the dispersibility of nanoparticles.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of silane, trimethyl[(7-phenoxyheptyl)oxy]-. However, studies have shown that the compound is generally non-toxic and has low levels of cytotoxicity. It has also been found to have low levels of skin irritation and sensitization.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Silane, trimethyl[(7-phenoxyheptyl)oxy]- has several advantages for use in lab experiments. It is stable, easy to handle, and has a high yield of synthesis. The compound is also versatile and can be used in various research applications.
However, there are also limitations to the use of silane, trimethyl[(7-phenoxyheptyl)oxy]- in lab experiments. The compound is relatively expensive, which may limit its use in certain applications. It is also not compatible with all materials, which may limit its use in certain research areas.
Direcciones Futuras
There are several future directions for research on silane, trimethyl[(7-phenoxyheptyl)oxy]-. One area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the development of new applications for the compound in the field of biomedicine, such as the development of new drug delivery systems.
Overall, silane, trimethyl[(7-phenoxyheptyl)oxy]- is a promising compound with many potential applications in scientific research. Its unique properties make it a valuable tool for improving the adhesion and dispersibility of materials, and its low toxicity and versatility make it a useful compound for various research applications.
Métodos De Síntesis
Silane, trimethyl[(7-phenoxyheptyl)oxy]- can be synthesized by reacting 7-phenoxyheptyl alcohol with trimethylchlorosilane in the presence of a base catalyst. The reaction takes place at room temperature and produces a clear liquid that can be purified by distillation. The yield of the reaction is typically high, and the resulting product is stable and easy to handle.
Propiedades
Número CAS |
16654-57-2 |
|---|---|
Nombre del producto |
Silane, trimethyl[(7-phenoxyheptyl)oxy]- |
Fórmula molecular |
C16H28O2Si |
Peso molecular |
280.48 g/mol |
Nombre IUPAC |
trimethyl(7-phenoxyheptoxy)silane |
InChI |
InChI=1S/C16H28O2Si/c1-19(2,3)18-15-11-6-4-5-10-14-17-16-12-8-7-9-13-16/h7-9,12-13H,4-6,10-11,14-15H2,1-3H3 |
Clave InChI |
LTQKUXXVBMQTIL-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCCCCCCOC1=CC=CC=C1 |
SMILES canónico |
C[Si](C)(C)OCCCCCCCOC1=CC=CC=C1 |
Sinónimos |
[(7-Phenoxyheptyl)oxy]trimethylsilane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



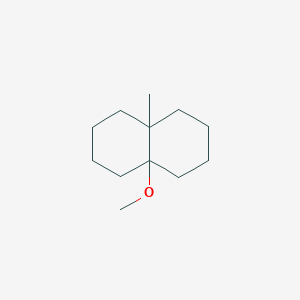
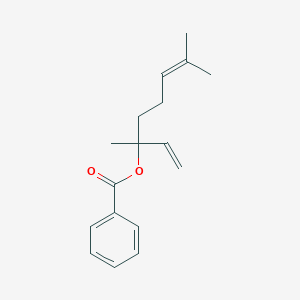
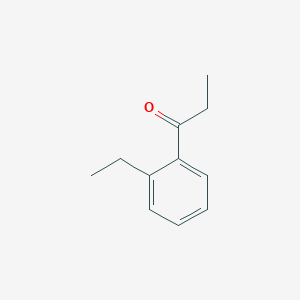
![N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine](/img/structure/B92887.png)
